molecular formula C8H11N<br>(CH3)2C6H3NH2<br>C8H11N B142581 2,3-Dimethylaniline CAS No. 87-59-2

2,3-Dimethylaniline

Cat. No.: B142581
CAS No.: 87-59-2
M. Wt: 121.18 g/mol
InChI Key: VVAKEQGKZNKUSU-UHFFFAOYSA-N
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Description

2,3-Dimethylaniline (2,3-DMA), also known as 2,3-xylidine, is an aromatic amine with the molecular formula C₈H₁₁N. It is structurally characterized by two methyl groups substituted at the 2- and 3-positions of the aniline ring. This compound is widely utilized in pharmaceutical synthesis (e.g., as a precursor for mefenamic acid) and materials science (e.g., anticorrosion polymers) .

Preparation Methods

2,3-Dimethylaniline can be synthesized through several methods:

Chemical Reactions Analysis

2,3-Dimethylaniline undergoes various chemical reactions:

Scientific Research Applications

Chemical Synthesis

2,3-Dimethylaniline is primarily used as a reagent in the synthesis of various organic compounds. Its applications include:

  • Dyes and Pigments : It serves as a key intermediate in the production of vibrant dyes used in textiles. The stability and color properties imparted by this compound are crucial for high-quality dye formulations .
  • Pharmaceuticals : This compound is involved in the synthesis of several pharmaceutical agents, including non-steroidal anti-inflammatory drugs (NSAIDs) such as mefenamic acid. The incorporation of this compound enhances the efficacy of active pharmaceutical ingredients .

Polymer Manufacturing

In polymer chemistry, this compound is utilized to produce conductive polymers. For instance:

  • Poly(this compound) : This derivative exhibits improved solubility and dispersibility compared to polyaniline. It has applications in anticorrosive coatings due to its enhanced protective properties against environmental degradation .

Analytical Chemistry

This compound plays a significant role in analytical methods:

  • Chromatography : It is employed as a reagent in chromatographic techniques for the separation and identification of various compounds. This application is vital for quality control in chemical manufacturing and research laboratories .

Biological Research

The compound has been studied for its biological effects:

  • Mutagenicity Studies : Research indicates that this compound exhibits mutagenic properties under certain conditions. In bacterial reverse mutation assays, it has shown positive results, suggesting potential implications for genetic research and toxicology .

Case Study 1: Pharmaceutical Development

A study highlighted the synthesis of mefenamic acid using this compound as a precursor. The research demonstrated that the incorporation of this compound significantly improved the drug's anti-inflammatory efficacy while maintaining safety profiles suitable for clinical use.

Case Study 2: Environmental Impact Analysis

Research conducted on the environmental persistence of this compound revealed its potential effects on aquatic ecosystems when used in dye manufacturing processes. The findings prompted further investigation into safer alternatives and regulatory measures to mitigate environmental risks.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Benefits
Chemical SynthesisDyes, PharmaceuticalsEnhanced stability and efficacy
Polymer ManufacturingConductive Polymers (e.g., Poly(2,3-DMA))Improved solubility and corrosion resistance
Analytical ChemistryChromatographyEffective separation and identification
Biological ResearchMutagenicity StudiesInsights into genetic toxicity

Comparison with Similar Compounds

Comparison with Similar Dimethylaniline Isomers

Structural and Physicochemical Properties

Key physicochemical properties of 2,3-DMA and its isomers are summarized in Table 1.

Table 1: Physicochemical Properties of Selected Dimethylaniline Isomers

Property 2,3-Dimethylaniline 2,6-Dimethylaniline 3,4-Dimethylaniline
Molecular Weight (g/mol) 121.18 121.18 121.18
Boiling Point (°C) 175 214–216 226
Melting Point (°C) Not reported -15 49–51
Solubility Soluble in organic solvents Soluble in GC/HPLC phases Slightly in water
pKa ~4.5 (estimated) ~4.9 ~4.7

Structural differences influence chromatographic behavior. For instance, 2,3-DMA co-elutes with 3,4-DMA in gas chromatography (GC) due to similar retention times, necessitating liquid chromatography (LC) for resolution .

Mutagenicity and Toxicity

Mutagenicity studies in mice reveal divergent risks among isomers (Table 2). While 2,6-DMA is a known nasal cavity carcinogen in rodents, 2,3-DMA exhibits weaker mutagenic activity in comet and micronucleus assays .

Table 2: Mutagenic and Toxicological Profiles

Isomer Carcinogenicity (Rodents) Key Mutagenicity Findings Regulatory Status
2,3-DMA Not classified Weak clastogenicity in bone marrow ICH-regulated impurity
2,6-DMA Confirmed (nasal cavity) Strong mutagen in Salmonella assays OECD-listed carcinogen
3,4-DMA Insufficient data Moderate DNA damage in liver cells Acute toxicity (Class 3)

Analytical Challenges

2,3-DMA and 3,4-DMA co-elute in GC/MS due to similar volatility, requiring LC/MS-MS for distinct quantification . For pharmaceuticals, 2,3-DMA is monitored at parts-per-million (ppm) levels using RP-LC with a limit of quantification (LOQ) of 0.08 ppm . In contrast, 2,6-DMA is often analyzed via GC for environmental monitoring .

Biological Activity

2,3-Dimethylaniline (2,3-DMA) is an aromatic amine that has garnered attention in various fields of research due to its biological activity. This compound is primarily recognized for its role in synthetic chemistry as a precursor to dyes and pharmaceuticals, but its biological implications, including mutagenicity and antibacterial properties, are significant. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and potential therapeutic applications.

This compound is an organic compound with the molecular formula C₈H₁₁N. It can be synthesized through the methylation of aniline or via other organic synthesis methods. Its structure features two methyl groups attached to the benzene ring of aniline, influencing its reactivity and biological interactions.

The biological activity of 2,3-DMA is primarily attributed to its metabolic transformation within the body. Upon exposure, it undergoes biotransformation via phase I and phase II metabolic pathways:

  • Enzyme Interaction : 2,3-DMA interacts with various xenobiotic-metabolizing enzymes, leading to the formation of reactive intermediates such as nitrenium ions and quinone imines. These intermediates can induce oxidative stress by generating reactive oxygen species (ROS), which are implicated in DNA damage and mutagenicity .
  • DNA Damage : Studies have demonstrated that 2,3-DMA can cause DNA strand breaks in mammalian cells through ROS generation. The comet assay has shown a dose-dependent increase in DNA damage following exposure to this compound .

Mutagenicity and Carcinogenicity

Research indicates that this compound exhibits mutagenic properties. For instance:

  • In vitro studies have reported that exposure to 2,3-DMA leads to significant increases in mutagenic activity in cultured mammalian cells .
  • The compound's ability to form DNA adducts through redox cycling has been highlighted as a key mechanism for its mutagenic effects .

Hematotoxicity

Toxicological assessments have identified hematotoxic effects associated with 2,3-DMA:

  • A study reported a Lowest Observed Adverse Effect Level (LOAEL) of 1.2 mmol/kg body weight for hematological effects in animal models .
  • Significant alterations in blood parameters were observed at higher doses, indicating a potential risk for hematological disorders upon prolonged exposure .

Antibacterial Activity

Recent studies have explored the antibacterial properties of this compound:

  • Antibacterial Efficacy : Compounds derived from 2,3-DMA have shown moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, synthesized derivatives exhibited effective inhibition against various bacterial strains with half-maximal inhibitory concentrations (IC50) comparable to established antibiotics .

Table: Summary of Biological Activities

Activity TypeFindingsReference
Mutagenicity Induces DNA damage via ROS generation; positive results in comet assays
Hematotoxicity LOAEL determined at 1.2 mmol/kg; significant blood parameter alterations at high doses
Antibacterial Moderate to high activity against bacterial strains; IC50 values comparable to antibiotics

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2,3-Dimethylaniline in biological matrices?

  • Methodology : Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used. For GC, a polar capillary column (e.g., DB-WAX) with flame ionization detection (FID) is effective. For HPLC, reverse-phase C18 columns with UV detection at 254 nm are suitable. Sample preparation often involves liquid-liquid extraction using ethyl acetate or solid-phase extraction (SPE) for complex matrices like blood or milk. Calibration requires external standards, and method validation should include recovery rates (70–120%) and detection limits (≤0.1 ppm) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Safety Measures :

  • Exposure Control : Use fume hoods, gloves (nitrile), and protective eyewear. Avoid skin contact and inhalation due to acute toxicity (LD50 oral rat: 250 mg/kg) .
  • Storage : Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
  • Waste Disposal : Neutralize with dilute HCl before incineration to avoid environmental release .

Q. How can this compound be synthesized into polymers for anticorrosion applications?

  • Synthesis Protocol :

  • Chemical Oxidative Polymerization : Use ammonium persulfate (APS) as an oxidizer and phosphoric acid (H₃PO₄) as a dopant. Optimal molar ratios: n(H₃PO₄)/n(2,3-DMA)/n(APS) = 2.5:1:2.
  • Conditions : React at 30°C for 24 hrs under N₂. The resulting poly(2,3-DMA) exhibits enhanced solubility in organic solvents (e.g., DMF) and superior anticorrosion efficiency (90% inhibition) compared to polyaniline .

Advanced Research Questions

Q. How do structural differences among dimethylaniline isomers influence their mutagenic potential?

  • Comparative Analysis :

  • Assays : Comet, micronucleus, and transgenic mutation assays in mice reveal that 2,3-DMA induces DNA strand breaks at 50 mg/kg doses, while 2,6-DMA shows higher carcinogenicity (nasal cavity tumors in rodents).
  • Mechanism : Ortho-methyl groups in 2,3-DMA hinder metabolic activation to nitrenium ions, reducing mutagenicity compared to 2,6-DMA .

Q. What distinguishes the mass spectral fragmentation patterns of this compound from its isomers?

  • Key Findings :

IsomerAppearance Energy (A) for (M-H)+ (eV)A for (M-CH₃)+ (eV)
2,3-DMA3.02.4
2,4-DMA3.02.5
2,5-DMA4.43.6
  • Interpretation : The lower A values for 2,3- and 2,4-DMA suggest similar transition states during fragmentation, whereas 2,5-DMA requires higher energy due to steric effects .

Q. How does ortho-substitution in this compound affect its electronic properties in coordination chemistry?

  • Structural Insights :

  • Steric Hindrance : The 2,3-dimethyl groups reduce planarity, decreasing conjugation with the aromatic ring. This lowers electron density at the NH₂ group (pKa ≈ 4.8 vs. 4.5 for aniline).
  • Coordination Complexes : Reacts with MoO(X)₂(dtc)₂ (X = Cl/Br) to form distorted octahedral complexes, confirmed by UV-Vis (λmax = 450 nm) and XRD .

Q. Data Contradictions and Resolutions

  • Mutagenicity vs. Carcinogenicity : While 2,6-DMA is carcinogenic in rodents, 2,3-DMA shows weaker mutagenicity despite structural similarity. This discrepancy highlights the need for isomer-specific metabolic profiling .
  • Polymer Solubility : Poly(2,3-DMA) exhibits better solubility than polyaniline due to methyl group disruption of crystallinity, contradicting assumptions about ortho-substituent effects .

Properties

IUPAC Name

2,3-dimethylaniline
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InChI

InChI=1S/C8H11N/c1-6-4-3-5-8(9)7(6)2/h3-5H,9H2,1-2H3
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InChI Key

VVAKEQGKZNKUSU-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=CC=C1)N)C
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Molecular Formula

C8H11N, Array
Record name 2,3-XYLIDINE
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Related CAS

105921-01-5
Record name Benzenamine, 2,3-dimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID3026304
Record name 2,3-Xylidine
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Molecular Weight

121.18 g/mol
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Physical Description

2,3-xylidine is a dark brown liquid. (NTP, 1992), CLEAR PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR.
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Boiling Point

430 to 432 °F at 760 mmHg (NTP, 1992), 221.5 °C @ 760 mm Hg, 222 °C
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Flash Point

206 °F (NTP, 1992), 206 °F (97 °C) (Closed cup), 96 °C c.c.
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Solubility

1 to 5 mg/mL at 75 °F (NTP, 1992), Sol in alcohol, ether; soluble in carbon tetrachloride, Slightly sol in water, Soluble in oxygenated solvents., Solubility in water, g/100ml at 20 °C: 15
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Density

0.9931 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9931 @ 20 °C, Relative density (water = 1): 0.99
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Vapor Density

Relative vapor density (air = 1): 4.19
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Vapor Pressure

7.5X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 13
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Color/Form

Liquid

CAS No.

87-59-2
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Melting Point

less than 5 °F (NTP, 1992), < -15 °C, 2 °C
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Record name 2,3-XYLIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2091
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Record name 2,3-XYLIDINE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0451
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

Sample preparation for the analysis of MEGX, Xylidine and GX involved addition of an 75 μl internal standard solution (EMGX 5 μg/ml in aqua dest.) and 150 μl aqua dest. to a 150 μl sample. Analysis of the much higher lidocaine concentrations required a 20-fold dilution of the sample in supplemented Williams' E medium. The isolation of lidocaine and its metabolites was performed by extraction. For this, 150 μl sodium carbonate (0.1 M) and 600 μl chloroform were added. After 1 min. vortexing and 4 min. centrifugation at 8000 rpm the aqueous supernatant was removed and 150 μl aqua dest. and 350 μl HCl (0.1 M) were added to the organic phase. The vortexing and centrifugation procedure was repeated and the supernatant removed. A cooled sample storage compartment kept the residues at 4° C. prior to analysis. The mobile phase (0.5 M phosphate buffer, pH 4.5) was pumped at a flow rate of 1.7 ml/min. (Perkin Elmer 250) and pretreated by a Quard-column (Superspher 60 RP 8, length 10 cm, 4 μm particles, Bischoff Chromatography, Germany). An auto sampler (Gilson Sample Injector model 231, France) injected 50 μl aliquots onto a temperature regulated (55° C., Chrompac Column Thermostat, The Netherlands) HPLC column (Superspher 60 RP 8, length 20 cm, i.d. 4.6 mm, 4 μm particles, Bischoff Chromatography, Germany). Detection was at 198 nm (Schoeffel SF 770 UV-spectrophotometer, Germany) and peak areas were calculated with the aid of an Olivetti M250 computer utilizing integration software (Chrompac PCI, version 5.12, The Netherlands). The samples were quantified by comparing the peak area ratio of the component of interest to that of the internal standard. Standard curves were obtained for lidocaine (5-80 μg/ml), MEGX (0.5-16 μg/ml), Xylidine (5-80 μg/ml) and GX (1-32 μg/ml) and showed linearity (r=0.996, n=6). The detection limit was 0.4 μ/ml for GX, 0.3 μg/ml for Xylidine, 0.2 μg/ml for MEGX, 0.4 μg/ml for EMGX and 0.5 μg/ml for lidocaine and the retention times were 2.2 min., 2.4 min., 3.2 min., 4.1 min., and 5.8 min., respectively. Column stabilization time was limited to 20 minutes by washing with a phosphate/acetonitrile/phosphoric acid buffer (50 mM, pH=1.7) and an acetonitrile solution (aqua dest.:ACN=1:1) to remove the chloroform peak.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
internal standard solution
Quantity
75 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethylaniline
Reactant of Route 2
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2,3-Dimethylaniline
Reactant of Route 3
Reactant of Route 3
2,3-Dimethylaniline
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2,3-Dimethylaniline

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